![molecular formula C9H16 B14166612 1-Methylbicyclo[3.2.1]octane CAS No. 3673-75-4](/img/structure/B14166612.png)
1-Methylbicyclo[3.2.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylbicyclo[321]octane is an organic compound with the molecular formula C9H16 It belongs to the bicyclic hydrocarbons family and is characterized by a bicyclo[321]octane framework with a methyl group attached to one of the carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar Diels-Alder reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1-Methylbicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bicyclic structure and the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds.
科学研究应用
1-Methylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-Methylbicyclo[3.2.1]octane exerts its effects depends on its chemical structure and the specific reactions it undergoes. The bicyclic framework provides rigidity and stability, influencing its reactivity and interaction with other molecules. The methyl group can participate in various chemical reactions, affecting the overall behavior of the compound.
相似化合物的比较
2-Methylbicyclo[3.2.1]octane: Similar in structure but with the methyl group attached to a different carbon atom.
Bicyclo[3.2.1]octane: The parent compound without the methyl group.
2,3-Bis(methylene)bicyclo[3.2.1]octane: A derivative with additional methylene groups.
Uniqueness: 1-Methylbicyclo[3.2.1]octane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and potential applications. Its distinct structure allows for the formation of specific derivatives that may not be easily accessible from other similar compounds.
属性
CAS 编号 |
3673-75-4 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
1-methylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16/c1-9-5-2-3-8(7-9)4-6-9/h8H,2-7H2,1H3 |
InChI 键 |
ZKPGBIKQLBHBIU-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC(C1)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)

![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
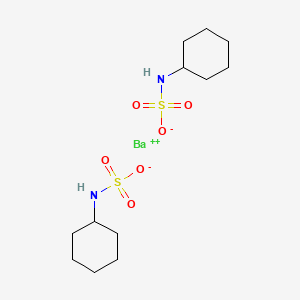
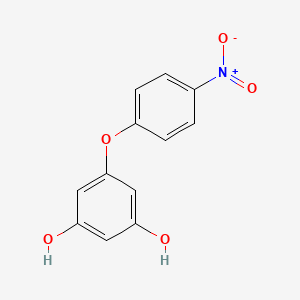

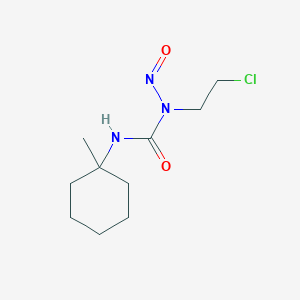
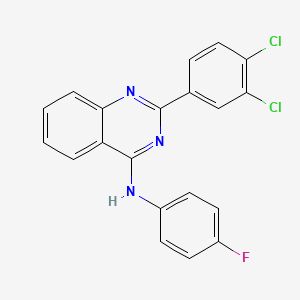
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

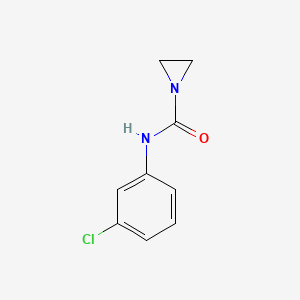
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
